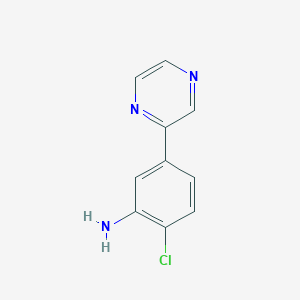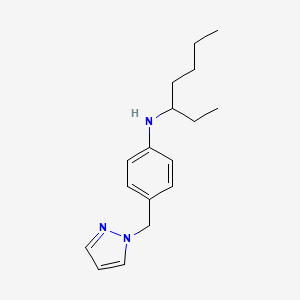
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline involves its ability to selectively accumulate in cancer cells and its activation by light to produce reactive oxygen species that can cause cellular damage and death. N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to have a high degree of selectivity for cancer cells over normal cells, making it a promising candidate for cancer diagnosis and treatment.
Biochemical and Physiological Effects:
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to have minimal toxicity and side effects in animal studies, making it a safe and effective candidate for cancer diagnosis and treatment. N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has also been shown to have a high degree of stability and can be stored for long periods without degradation.
实验室实验的优点和局限性
The advantages of using N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline in lab experiments include its high degree of selectivity for cancer cells, minimal toxicity and side effects, and stability. However, the limitations of using N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline include its high cost and the need for specialized equipment and expertise to perform experiments.
未来方向
There are several future directions for N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline research, including the development of new synthesis methods to reduce the cost of production, the optimization of photodynamic therapy protocols to improve treatment outcomes, and the exploration of new applications for N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline in fields such as neuroscience and microbiology. Additionally, further studies are needed to fully understand the mechanism of action of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline and its potential side effects in humans.
In conclusion, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline is a promising compound that has shown great potential in various fields of scientific research, particularly in cancer diagnosis and treatment. Further research is needed to fully explore the potential of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline and to develop new applications for this compound.
合成方法
The synthesis of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline involves several steps, including the reaction of 3-heptanone with hydrazine hydrate to form 3-heptanone hydrazone, followed by the reaction of the hydrazone with 4-(chloromethyl)aniline to produce N-heptan-3-yl-4-(chloromethyl)aniline. Finally, the reaction of N-heptan-3-yl-4-(chloromethyl)aniline with pyrazole in the presence of a base leads to the formation of N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline.
科学研究应用
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been extensively studied for its potential applications in various fields, including cancer diagnosis and treatment, photodynamic therapy, and fluorescence imaging. In cancer diagnosis and treatment, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline has been shown to selectively accumulate in cancer cells and can be used as a diagnostic tool for detecting tumors. In photodynamic therapy, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline can be activated by light to produce reactive oxygen species that can kill cancer cells. In fluorescence imaging, N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline can be used as a contrast agent to visualize tumors.
属性
IUPAC Name |
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-3-5-7-16(4-2)19-17-10-8-15(9-11-17)14-20-13-6-12-18-20/h6,8-13,16,19H,3-5,7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLEMNRTFKHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)NC1=CC=C(C=C1)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-heptan-3-yl-4-(pyrazol-1-ylmethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)
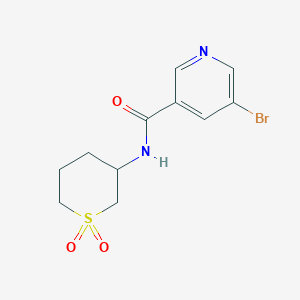
![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
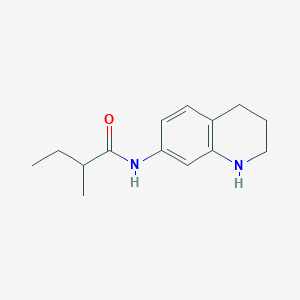
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

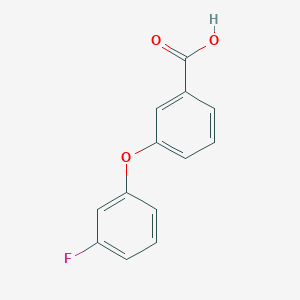
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
